Hybridaphniphylline A
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Overview
Description
Hybridaphniphylline A is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a large, multi-ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of Hybridaphniphylline A involves multiple steps, including the formation of the core ring structure and the addition of hydroxyl groups. The synthetic routes typically involve the use of various reagents and catalysts to facilitate the formation of the complex ring system and the introduction of functional groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but may include derivatives with modified functional groups or altered ring structures.
Scientific Research Applications
Hybridaphniphylline A has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential reactivity. In biology and medicine, it may be investigated for its potential therapeutic effects, such as anti-inflammatory or antioxidant properties. In industry, it could be used as a precursor for the synthesis of other complex molecules or as a functional additive in various products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ring structures may allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar compounds to Hybridaphniphylline A include other complex organic molecules with multiple hydroxyl groups and large ring systemsExamples of similar compounds include methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate and 2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid .
Properties
IUPAC Name |
7-(hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-5-35-9-19(17-4-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)30-37(35)24-20(47-33(37)45)7-15(12-39)23(24)31(48-30)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZJHFQGXVKNBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC45CC(C6C47C8C(C=C(C8C(O6)OC9C(C(C(C(O9)CO)O)O)O)CO)OC7=O)C4=C5C5(C3(C2CC1C5=O)C)CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H47NO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is significant about the total synthesis of Hybridaphniphylline B?
A1: The first total synthesis of Hybridaphniphylline B [] represents a significant achievement in synthetic organic chemistry. This complex molecule, with its 11 rings and 19 stereocenters, presented a considerable challenge. The successful synthesis involved a crucial late-stage intermolecular Diels-Alder reaction, utilizing a fully elaborated cyclopentadiene and asperuloside tetraacetate. This innovative approach highlights the power of synthetic chemistry to create intricate natural products, paving the way for further exploration of their biological activities and potential applications. You can explore the details of this synthesis in the paper published here: [] (https://www.semanticscholar.org/paper/397dc72124211c0aeb1f3fa7b65e3dbd3a5d24e9)
Q2: What is the structural significance of Hybridaphniphylline A and B?
A2: Hybridaphniphyllines A and B stand out due to their unique structures. They represent a novel class of natural products identified as Daphniphyllum alkaloid and iridoid hybrids. The presence of an iridoid unit linked to a Daphniphyllum alkaloid suggests a possible biosynthetic pathway involving a Diels-Alder cycloaddition within the Daphniphyllum longeracemosum plant []. This discovery provides valuable insights into the potential chemical diversity and complexity within the Daphniphyllum genus.
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